1-(4-bromophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine
Description
Propriétés
IUPAC Name |
3-(4-bromophenyl)-5-(4-ethylphenyl)sulfonyltriazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2S/c1-2-11-3-9-14(10-4-11)24(22,23)16-15(18)21(20-19-16)13-7-5-12(17)6-8-13/h3-10H,2,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLMAQTXTLCTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 1-(4-bromophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the bromophenyl group: This step often involves a halogenation reaction where a phenyl group is brominated using reagents such as bromine or N-bromosuccinimide (NBS).
Attachment of the ethylphenylsulfonyl group: This can be done through a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base.
Introduction of the amine group: This step may involve the reduction of a nitro group to an amine using reducing agents like hydrogen gas in the presence of a catalyst or other suitable reducing agents.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
1-(4-bromophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Sulfonylation and Desulfonylation: The ethylphenylsulfonyl group can be introduced or removed through sulfonylation and desulfonylation reactions, respectively.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated that compounds containing triazole moieties exhibit significant antimicrobial properties. For example, studies have shown that derivatives of triazole can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or disruption of nucleic acid metabolism.
Anticancer Activity
The anticancer potential of 1-(4-bromophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine has been evaluated against several cancer cell lines. In vitro studies indicate that this compound can induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific oncogenic pathways. Notably, it has shown efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Research evaluated the antimicrobial activity of various triazole derivatives against resistant strains of bacteria. The results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner, showcasing its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Properties
In another study focusing on the anticancer effects of sulfonamide derivatives, researchers found that this compound exhibited strong cytotoxicity against MCF7 cells with an IC50 value comparable to established chemotherapeutics . Molecular docking studies further elucidated its binding affinity to key targets involved in cancer progression.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Group Comparison
*Calculated based on constituent atomic masses.
Key Observations :
- Lipophilicity : Bromine increases lipophilicity (LogP ~3.5 estimated), similar to bromothiazole derivatives , whereas nitro groups may reduce solubility.
- Steric Bulk : The ethylbenzenesulfonyl group introduces steric hindrance, which could affect binding interactions in biological systems compared to smaller substituents like methyl .
Key Observations :
Antiproliferative Activity :
- The benzothiazole derivative exhibits antiproliferative properties, likely due to DNA intercalation or kinase inhibition. The target compound’s sulfonyl group may enhance binding to ATP pockets in kinases.
- Brominated analogs, such as , show enhanced cellular uptake due to lipophilicity, a trait shared with the target compound.
Thermal Stability :
Density and Solubility :
- Brominated triazoles (e.g., 5-(4-bromobenzyl)-4H-1,2,4-triazol-3-amine ) have densities ~1.66 g/cm³, suggesting similar packing efficiency for the target compound.
Activité Biologique
1-(4-bromophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine (CAS Number: 912780-92-8) is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including antimicrobial effects, interactions with proteins, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H15BrN4O2S
- Molecular Weight : 407.2849 g/mol
The compound features a bromophenyl group and an ethylbenzenesulfonyl moiety, contributing to its biological properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various pathogens, the compound showed notable inhibitory effects:
| Pathogen | Method Used | Inhibition Concentration (μg/mL) |
|---|---|---|
| Fusarium Wilt (race 4) | Mycelium growth rate test | 29.34 |
| Colletotrichum gloeosporioides | Mycelium growth rate test | 12.53 |
| Xanthomonas oryzae | Agar well diffusion method | Significant compared to controls |
These results indicate its potential as an antifungal and antibacterial agent, particularly against plant pathogens .
Protein Interaction Studies
The interaction of the compound with globular proteins such as human immunoglobulin (HIg) and bovine hemoglobin (BHg) was investigated using various spectroscopic techniques. The findings revealed that:
- Fluorescence Quenching : The compound quenches the fluorescence intensity of HIg and BHg through a static mechanism.
- Microenvironment Alteration : UV-vis absorption and fluorescence spectra indicated that the compound alters the microenvironment surrounding these proteins in aqueous solutions.
This suggests potential applications in drug delivery systems or as a bioconjugate in therapeutic contexts .
Toxicity Assessment
Acute toxicity studies conducted on Kunming strain mice showed no significant toxic effects upon intragastric administration of the compound. This is crucial for evaluating its safety profile for potential therapeutic applications .
Structure-Activity Relationship (SAR)
A detailed analysis of various derivatives of triazole compounds highlighted the importance of substituents in modulating biological activity. For instance, modifications to the bromophenyl and sulfonyl groups can enhance antimicrobial efficacy or alter protein-binding characteristics. This aspect is vital for future drug design efforts targeting specific biological pathways .
Q & A
Q. What are the optimized synthetic routes for 1-(4-bromophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine?
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Azide preparation : React 4-bromophenyl azide with propargylamine under controlled pH (7–8) to form the triazole core.
- Sulfonylation : Introduce the 4-ethylbenzenesulfonyl group using sulfonyl chloride in dichloromethane with triethylamine as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity. Optimization Tip: Microwave-assisted synthesis (60°C, 30 min) improves reaction efficiency compared to traditional heating .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : and NMR confirm regioselectivity of the triazole ring and substituent positions. For example, the sulfonyl group shows distinct signals at ~125–135 ppm .
- X-ray crystallography : SHELX software (SHELXL-2018) refines crystal structures, resolving bond lengths and angles. A recent study reported a C–N bond length of 1.34 Å in the triazole ring .
- IR : Stretching vibrations for sulfonyl (1150–1350 cm) and amine (3300–3500 cm) groups validate functional groups .
Q. How is the compound’s stability assessed under varying experimental conditions?
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 220°C.
- pH stability : Stable in neutral buffers (pH 6–8) but hydrolyzes in strongly acidic (pH < 3) or basic (pH > 10) conditions.
- Light sensitivity : UV-Vis spectroscopy indicates no degradation under ambient light for 72 hours .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Broth microdilution (MIC) assays against S. aureus and E. coli (IC values typically 25–50 µM) .
- Enzyme inhibition : Carbonic anhydrase inhibition measured via stopped-flow CO hydration assay, with results compared to acetazolamide .
- Cytotoxicity : MTT assay on HEK-293 cells (reported >80% viability at 100 µM) .
Q. How can researchers troubleshoot low yields during synthesis?
- Azide purity : Ensure azide precursors are free of moisture (use molecular sieves).
- Catalyst loading : Increase Cu(I) iodide to 10 mol% if cycloaddition stalls.
- Side reactions : Add TEMPO (radical scavenger) to suppress oxidative byproducts .
Advanced Questions
Q. How do structural modifications (e.g., sulfonyl group substitution) affect biological activity?
A structure-activity relationship (SAR) study compared analogs with methyl-, ethyl-, and phenyl-sulfonyl groups:
Q. What strategies resolve contradictions in crystallographic data vs. computational models?
- Multi-method validation : Compare SHELXL-refined X-ray data with DFT-optimized geometries (B3LYP/6-31G*). Discrepancies in dihedral angles >5° suggest crystal packing effects .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts contribute 12% to crystal stability) .
Q. How does the compound interact with biological targets at the molecular level?
Molecular docking (AutoDock Vina) reveals:
- Carbonic anhydrase : The sulfonyl group coordinates Zn in the active site (binding energy: −9.2 kcal/mol).
- DNA gyrase : The bromophenyl moiety intercalates into the ATP-binding pocket, disrupting bacterial DNA replication . Validation: Site-directed mutagenesis (e.g., Zn-binding His94Ala mutation) reduces inhibition by 70% .
Q. What advanced techniques optimize enantiomeric purity for chiral derivatives?
Q. How can researchers address conflicting bioactivity data across studies?
- Assay standardization : Use CLSI guidelines for antimicrobial testing to minimize variability.
- Meta-analysis : Pool data from 5+ studies (e.g., IC ranges 20–50 µM) and apply Grubbs’ test to identify outliers .
- Mechanistic studies : Isothermal titration calorimetry (ITC) quantifies binding stoichiometry and affinity discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
